
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a hydroxypyrrolidine, methoxy, thiazole, and carbaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methoxy group and the hydroxypyrrolidine moiety. The final step involves the formation of the carbaldehyde group.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxypyrrolidine Moiety Addition: The hydroxypyrrolidine group can be added via nucleophilic substitution reactions, where a hydroxypyrrolidine derivative reacts with the thiazole intermediate.
Carbaldehyde Formation: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxypyrrolidine group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups, such as halides or amines, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium azide, primary amines, and halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Azides, amines, halides.
Applications De Recherche Scientifique
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole have similar thiazole rings but different substituents, leading to varied chemical and biological properties.
Uniqueness
4-(3-Hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypyrrolidine and thiazole rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
4-(3-hydroxypyrrolidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O3S/c1-14-9-10-8(7(5-12)15-9)11-3-2-6(13)4-11/h5-6,13H,2-4H2,1H3 |
Clé InChI |
IYKZIAJCMAONTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(S1)C=O)N2CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


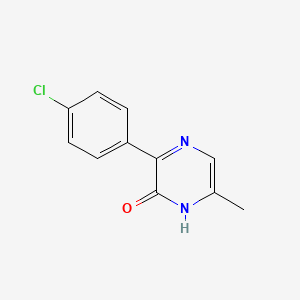

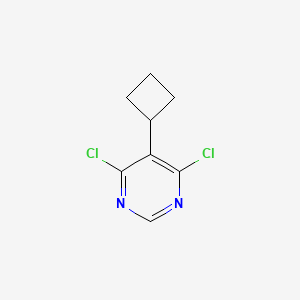
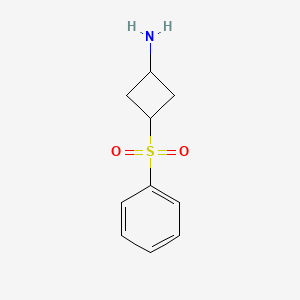
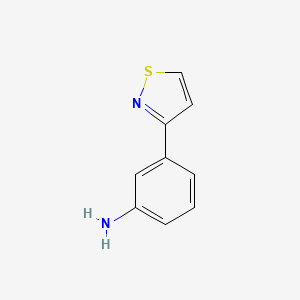




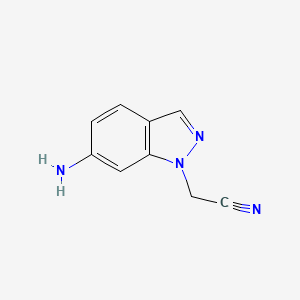

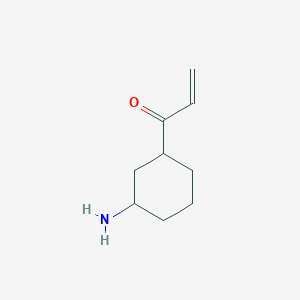

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
